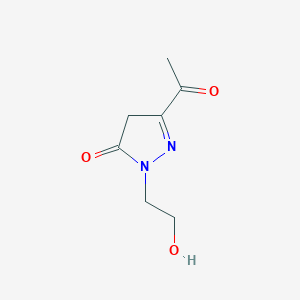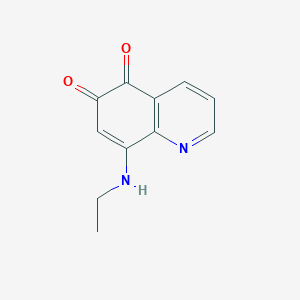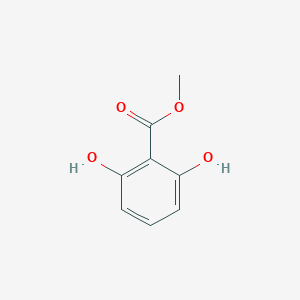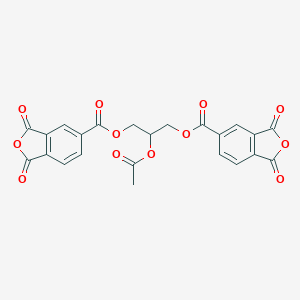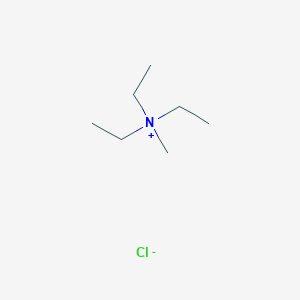
三乙基甲基氯化铵
描述
It is a white to almost white powder that is soluble in water and has a melting point of 282-284°C . This compound is commonly used in organic synthesis and as a phase transfer catalyst.
科学研究应用
N,N-Diethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is used in the preparation of various biological buffers and reagents.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
Target of Action
Triethylmethylammonium chloride is a quaternary ammonium salt that primarily targets the respiratory system . It is also known to interact with organic cation transporters .
Mode of Action
The compound acts as an organic template in the synthesis of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The compound’s interaction with its targets leads to changes in the structure and function of the targets, thereby influencing the downstream effects.
Biochemical Pathways
Triethylmethylammonium chloride affects various biochemical pathways. It is used as a catalyst in oxidation reactions, sulfidation of alkenes, and cyanation reactions . It also serves as an ionic surfactant , aiding in wetting, emulsification, and reduction of surface tension .
Pharmacokinetics
The systemic pharmacokinetics and tissue distribution of triethylmethylammonium chloride have been studied, particularly in the context of experimental kidney failure . .
Result of Action
The primary result of the action of triethylmethylammonium chloride is the synthesis of zeolites, which are applicable as catalysts . Additionally, it serves as a surfactant in aqueous solutions .
Action Environment
The action, efficacy, and stability of triethylmethylammonium chloride can be influenced by environmental factors. For instance, it is soluble in water , which can affect its distribution and action. It is stable and safe to use and handle . Upon addition of water, chlorine gas is released in a controlled manner .
生化分析
Biochemical Properties
Triethylmethylammonium chloride can be used as an organic template to synthesize zeolites, which are applicable as catalysts
Temporal Effects in Laboratory Settings
Triethylmethylammonium chloride is a stable compound . Upon addition of water, it can release chlorine gas in a controlled manner, making it a convenient method for conducting chlorine demonstration experiments
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-methylethanaminium chloride can be synthesized through the reaction of triethylamine with methyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(C2H5)3N+CH3Cl→(C2H5)2NCH3Cl
The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-N-methylethanaminium chloride involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
N,N-Diethyl-N-methylethanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions under mild conditions to form corresponding substituted products.
Oxidation and Reduction: While N,N-Diethyl-N-methylethanaminium chloride is relatively stable, it can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions will produce N,N-diethyl-N-methylethanolamine, while reaction with cyanide ions will produce N,N-diethyl-N-methylacetonitrile .
相似化合物的比较
Similar Compounds
N,N-Diethylethanolammonium chloride: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.
N,N-Dimethylethanaminium chloride: This compound has two methyl groups instead of ethyl groups.
N,N-Diethyl-N-methylbenzylammonium chloride: This compound contains a benzyl group instead of an ethyl group.
Uniqueness
N,N-Diethyl-N-methylethanaminium chloride is unique due to its specific combination of ethyl and methyl groups, which provides it with distinct solubility and reactivity properties. Its ability to act as an effective phase transfer catalyst sets it apart from other similar compounds .
属性
IUPAC Name |
triethyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZJTWSUGSWJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-57-8 (Parent) | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044498 | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10052-47-8 | |
| Record name | Triethylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10052-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-N-methylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0TK7K977Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does MTAC influence the crystallization of ZSM-12 zeolite?
A1: MTAC plays a crucial role in directing the formation of the ZSM-12 zeolite framework. Research indicates that MTAC, used individually or in conjunction with n-butylamine, impacts the crystallization kinetics and physicochemical properties of the resulting zeolite. [, ] For instance, using MTAC with n-butylamine at a specific ratio led to highly crystalline ZSM-12 with enhanced micropore area and acidity. [] This highlights MTAC's ability to tune zeolite characteristics for desired applications.
Q2: Can MTAC be used to synthesize high-silica ZSM-12 zeolites with incorporated tin?
A2: Yes, research shows that MTAC is effective in synthesizing high-silica ZSM-12 zeolites incorporating tin, which are particularly interesting for catalytic applications. [] While other SDAs like tetraethylammonium hydroxide and tetraethylammonium bromide proved ineffective in this specific synthesis, MTAC facilitated the formation of the desired structure. This highlights the SDA-specific influence on zeolite formation.
Q3: What catalytic applications benefit from the use of MTAC-derived zeolites?
A3: ZSM-12 zeolites, synthesized using MTAC as an SDA, demonstrate promising catalytic activity in various reactions. One notable example is the isomerization of glucose to fructose. [] Studies reveal that tin-incorporated high-silica ZSM-12, synthesized using MTAC, exhibits remarkable activity and selectivity for this reaction, highlighting its potential in biomass conversion processes.
Q4: Are there any studies investigating the effect of MTAC's structure on its role as an SDA?
A4: While specific studies focusing on MTAC's structure-activity relationship in zeolite synthesis are limited in the provided literature, research does emphasize the importance of the SDA's structure in the crystallization process. [] Different SDAs, including MTAC, influence the zeolite's pore size, morphology, and ultimately its catalytic performance. Further investigation into how modifications of MTAC's structure affect its SDA properties would provide valuable insights.
Q5: Besides zeolite synthesis, are there other applications where MTAC is utilized?
A5: Yes, MTAC finds applications beyond zeolite synthesis. It is employed in the development of advanced materials, such as functionalized carbon nanotubes for ultrafiltration membranes. [] In this context, MTAC serves as an anchoring point for grafting polymer brushes onto carbon nanotubes, enhancing the membrane's antifouling and antimicrobial properties. This showcases the versatility of MTAC in diverse material science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


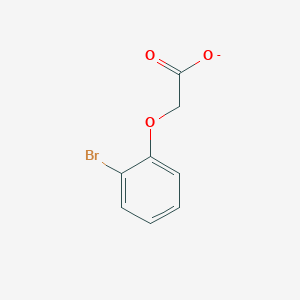
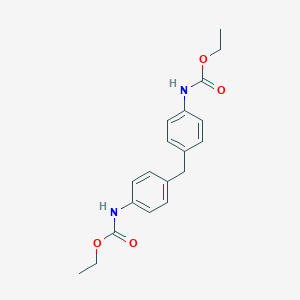
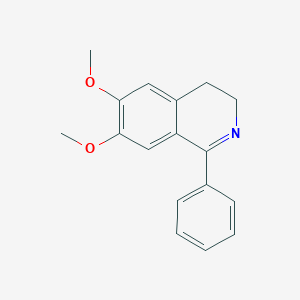
![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)
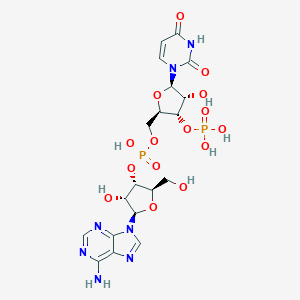
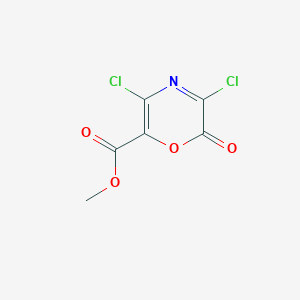
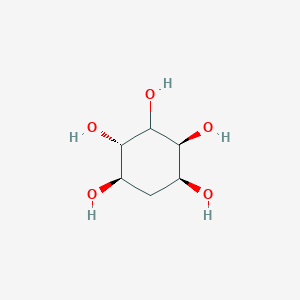
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
